rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate: is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate typically involves the reaction of rac-(2R,4S)-2-methyloxan-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: The major products are the corresponding substituted oxanes.
Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s stereochemistry also plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- rac-(2R,4S)-2-methyloxan-4-ol
- rac-(2R,4S)-2-methyloxan-4-amine hydrochloride
Comparison: rac-(2R,4S)-2-methyloxan-4-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity compared to its analogs. The methanesulfonate group makes it more reactive in nucleophilic substitution reactions, whereas the hydroxyl or amine groups in its analogs may lead to different reactivity profiles .
Properties
IUPAC Name |
[(2R,4S)-2-methyloxan-4-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-6-5-7(3-4-10-6)11-12(2,8)9/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADASEHUCLKZHJ-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCO1)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.